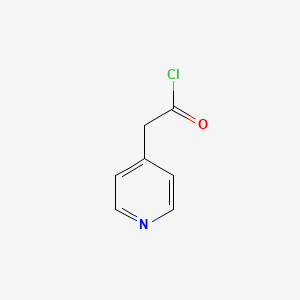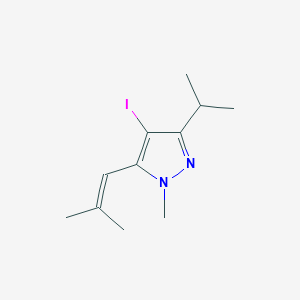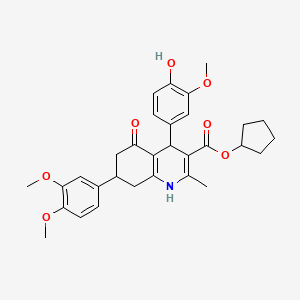
4-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonamide is a compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a pyridine ring substituted with difluoromethyl, fluoro, nitro, and sulfonamide groups, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonamide group can be modified through reduction reactions.
Substitution: The fluoro and difluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts, as well as nucleophiles such as amines and thiols. The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino-substituted pyridine derivative, while nucleophilic substitution can introduce various functional groups onto the pyridine ring .
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluoro groups can enhance the compound’s binding affinity to certain enzymes and receptors, while the nitro and sulfonamide groups can modulate its reactivity and stability. These interactions can lead to the inhibition or activation of specific biological pathways, making the compound a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyridine derivatives with difluoromethyl, fluoro, nitro, and sulfonamide substitutions. Examples include:
- 4-(Trifluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonamide
- 4-(Difluoromethyl)-6-chloro-5-nitropyridine-3-sulfonamide
Uniqueness
The uniqueness of 4-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethyl and fluoro groups can enhance its lipophilicity and metabolic stability, while the nitro and sulfonamide groups can provide additional sites for chemical modification and interaction with biological targets .
Eigenschaften
Molekularformel |
C6H4F3N3O4S |
|---|---|
Molekulargewicht |
271.18 g/mol |
IUPAC-Name |
4-(difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonamide |
InChI |
InChI=1S/C6H4F3N3O4S/c7-5(8)3-2(17(10,15)16)1-11-6(9)4(3)12(13)14/h1,5H,(H2,10,15,16) |
InChI-Schlüssel |
IKSMDVKHDVRGPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=N1)F)[N+](=O)[O-])C(F)F)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




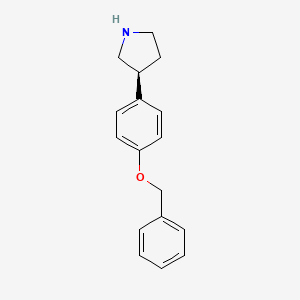
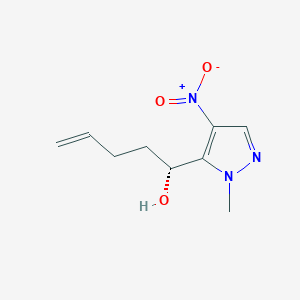
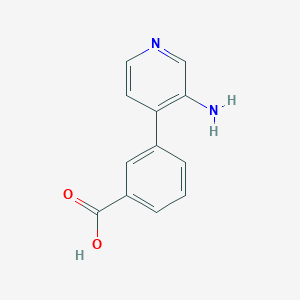
![2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide](/img/structure/B11774013.png)
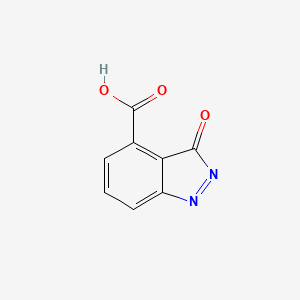
![Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate](/img/structure/B11774023.png)
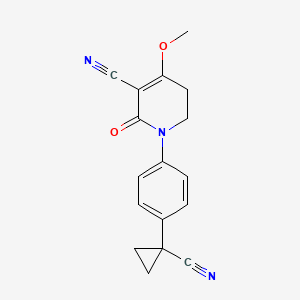
![1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B11774046.png)
![(1S,4R)-tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B11774052.png)
